Home > Products > Screening Compounds P81865 > Desbutylhalofantrine
Desbutylhalofantrine - 69756-48-5

Desbutylhalofantrine

Catalog Number: EVT-1539515
CAS Number: 69756-48-5
Molecular Formula: C22H22Cl2F3NO
Molecular Weight: 444.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Debutylhalofantrine belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. N-Debutylhalofantrine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Debutylhalofantrine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-debutylhalofantrine is primarily located in the cytoplasm and membrane (predicted from logP).
Overview

Desbutylhalofantrine is a significant metabolite of the antimalarial drug halofantrine, which is primarily used to treat malaria caused by Plasmodium falciparum, especially in cases resistant to chloroquine. This compound falls within the phenanthrene-methanol class of substances and exhibits notable activity against resistant strains of malaria. Its chemical identification number is 69756-48-5, and it is recognized for its potential implications in pharmacokinetics and toxicology studies related to antimalarial therapies.

Source and Classification

Desbutylhalofantrine is derived from halofantrine through metabolic processes predominantly occurring in the liver, where it undergoes N-dealkylation. It is classified as a secondary amine and a member of the phenanthrene derivatives. Its relevance extends beyond pharmacology into areas such as toxicology, where it is studied for potential cardiotoxic effects due to its association with QT interval prolongation in patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of desbutylhalofantrine primarily involves the metabolic conversion of halofantrine. The steps include:

  1. Starting Material: Halofantrine serves as the precursor.
  2. Metabolic Conversion: The compound undergoes N-dealkylation in the liver, resulting in desbutylhalofantrine.
  3. Isolation and Purification: Following metabolism, desbutylhalofantrine can be isolated using chromatographic techniques, notably high-performance liquid chromatography (HPLC), which allows for precise separation and analysis of this metabolite from biological samples .
Molecular Structure Analysis

Structure and Data

Desbutylhalofantrine has a complex molecular structure characterized by a phenanthrene backbone with specific functional groups that influence its biological activity. The molecular formula is C21H24N2C_{21}H_{24}N_2, and its molar mass is approximately 320.43 g/mol. The structural representation highlights its aromatic rings and nitrogen-containing groups, which are crucial for its interaction with biological targets.

  • Molecular Formula: C21H24N2C_{21}H_{24}N_2
  • Molar Mass: 320.43 g/mol
  • Structural Features: Contains phenanthrene rings and secondary amine functionalities.
Chemical Reactions Analysis

Reactions and Technical Details

Desbutylhalofantrine participates in several chemical reactions, including:

  • Oxidation: This compound can be oxidized to form more polar metabolites, which may enhance solubility and facilitate excretion.
  • Reduction: Under specific conditions, reduction reactions can modify its structure, potentially altering its pharmacological properties.
  • Substitution: Substitution reactions can occur at the phenanthrene ring, allowing for the introduction of various functional groups that may affect biological activity.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

Desbutylhalofantrine's mechanism of action is closely related to that of halofantrine. It primarily works by interfering with the heme detoxification process in Plasmodium falciparum, leading to the accumulation of toxic heme derivatives within the parasite. This disruption ultimately results in the death of the malaria parasite. Studies indicate that desbutylhalofantrine may also exhibit cardiotoxic effects, influencing cardiac ion channels and contributing to QT interval prolongation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desbutylhalofantrine possesses distinct physical and chemical properties that are essential for its functionality:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents but has limited water solubility.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties are vital for understanding how desbutylhalofantrine behaves in biological systems and during pharmaceutical formulation.

Applications

Scientific Uses

Desbutylhalofantrine has several applications across various scientific fields:

  • Pharmacology: Used to study metabolic pathways associated with antimalarial drugs, providing insights into drug efficacy and safety.
  • Toxicology: Investigated for its potential cardiotoxicity, particularly concerning QT interval prolongation.
  • Biochemistry: Explored for interactions with cellular targets, contributing to a better understanding of malaria treatment mechanisms.

Although not widely utilized in industrial applications, it serves as a reference compound in pharmaceutical research, aiding in the development of new antimalarial therapies .

Introduction to Desbutylhalofantrine (Hfm)

Role in Antimalarial Chemotherapy

Desbutylhalofantrine functions as a blood schizontocide, targeting the asexual erythrocytic stages of Plasmodium parasites, particularly the trophozoite and schizont stages of Plasmodium falciparum. Its mechanism aligns with the class II aryl amino alcohol antimalarials (e.g., mefloquine, lumefantrine), believed to involve disruption of hemozoin formation within the parasite's digestive vacuole, although its precise molecular target remains less defined than quinoline-based drugs [5] [9].

  • Enhanced Potency and Efficacy: Crucially, desbutylhalofantrine exhibits significantly greater intrinsic antimalarial activity than its parent compound. In vitro studies against chloroquine-resistant and multidrug-resistant P. falciparum isolates demonstrated a potency ratio (PR) of 4.52 when comparing desbutylhalofofantrine to halofantrine, meaning desbutylhalofantrine achieved equivalent parasite inhibition at concentrations more than four times lower [9]. The mean 50% Effective Concentration (EC₅₀) for desbutylhalofantrine was found to be 6.36 nmol/L (geometric mean), compared to 28.77 nmol/L for halofantrine [9].

Table 1: Comparative In Vitro Activity of Desbutylhalofantrine Against P. falciparum

CompoundMean EC₅₀ (nmol/L)Mean EC₉₀ (nmol/L)Potency Ratio vs. Halofantrine
Desbutylhalofantrine6.3631.094.52
Halofantrine28.77133.711.00 (Reference)
BenflumetolNot ReportedNot Reported~0.22*

*Derived from [9]: Potency Ratio of Desbutylhalofantrine/Benflumetol = ~4.52, hence Benflumetol PR vs Halofantrine ~0.22.

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship: Desbutylhalofantrine accumulates significantly in plasma following repeated dosing of halofantrine due to its longer elimination half-life. Pharmacokinetic studies in malaria patients receiving halofantrine (500 mg every 6 hours x 3 doses) revealed mean peak plasma concentrations (Cₘₐₓ) of 491 ng/mL for desbutylhalofantrine, occurring around 56 hours post-first dose (Tₘₐₓ). Its mean residence time (MRT ≈ 102 hours) and elimination half-life (t₁/₂ ≈ 79-102 hours) exceed those of the parent drug (t₁/₂ ≈ 91 hours, MRT ≈ 71 hours), leading to sustained plasma levels potentially critical for radical cure, especially against parasites with reduced susceptibility to the parent drug [4] [5]. However, its formation is dependent on hepatic CYP3A4/5-mediated metabolism of halofantrine, making its generation variable and susceptible to drug interactions (e.g., increased levels with ketoconazole inhibition) [1] [5].

Table 2: Key Pharmacokinetic Parameters of Desbutylhalofantrine in Malaria Patients after Multiple Halofantrine Doses

ParameterDesbutylhalofantrine (Mean)Halofantrine (Mean)
Cₘₐₓ (ng/mL)491896
Tₘₐₓ (hours)5615
Elimination Half-life (t₁/₂, hours)79 - 10291
Mean Residence Time (MRT, hours)10271

Derived from [4].

Historical Context and Discovery

The history of desbutylhalofantrine is inextricably linked to the development of its parent compound, halofantrine, within the broader context of antimalarial drug discovery driven by military needs and emerging resistance.

  • Halofantrine's Origins: Halofantrine hydrochloride (originally designated WR 171,669) was synthesized by the Walter Reed Army Institute of Research (WRAIR) in the 1960s-1970s. Its identification stemmed from a massive cooperative drug screening program initiated during and after World War II, intensified by the urgent need to combat chloroquine-resistant P. falciparum prevalent in Southeast Asia [2] [3] [8]. This program systematically evaluated thousands of compounds, phenanthrene methanols like halofantrine emerged as a promising structural class active against multidrug-resistant parasites [2] [5] [8]. While initial phenanthrene methanol research occurred earlier (halofantrine's core structure was known during WWII), focused development occurred later under WRAIR [2] [5].

  • Metabolite Identification and Characterization: During clinical development and pharmacokinetic studies of halofantrine in the 1980s, desbutylhalofantrine was identified as the major plasma metabolite in humans and animal models. Research confirmed its formation was primarily mediated by the cytochrome P450 isoform CYP3A4 (and CYP3A5) via oxidative N-dealkylation [1] [5]. Crucially, early in vitro assays demonstrated that this metabolite retained significant antimalarial activity, often equipotent or superior to the parent drug against certain strains, shifting the understanding of halofantrine's efficacy from being solely parent-driven to a contribution from both parent and active metabolite [1] [4] [5].

  • Renewed Interest and Research: The discovery of desbutylhalofantrine's potent activity spurred further investigation, particularly as halofantrine's clinical use became severely limited by cardiotoxicity (QT prolongation) linked to high plasma concentrations of both halofantrine and desbutylhalofantrine, and erratic absorption of the parent drug [1] [5] [8]. Research focused on understanding its pharmacokinetics, contribution to efficacy and toxicity, and cross-resistance patterns with other amino-alcohol antimalarials like mefloquine [4] [5] [8]. Its role in the failure of halofantrine therapy in areas with mefloquine resistance (e.g., Thailand) underscored the importance of metabolite monitoring [5] [8] [9]. While halofantrine itself is now rarely used due to safety concerns and the advent of artemisinin-based combination therapies (ACTs), desbutylhalofantrine remains a scientifically important example of a pharmacologically active metabolite influencing drug efficacy, toxicity, and resistance profiles.

Properties

CAS Number

69756-48-5

Product Name

Desbutylhalofantrine

IUPAC Name

3-(butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol

Molecular Formula

C22H22Cl2F3NO

Molecular Weight

444.3 g/mol

InChI

InChI=1S/C22H22Cl2F3NO/c1-2-3-7-28-8-6-21(29)19-12-18-17(10-14(23)11-20(18)24)16-9-13(22(25,26)27)4-5-15(16)19/h4-5,9-12,21,28-29H,2-3,6-8H2,1H3

InChI Key

FYHCHSNOXWVJJT-UHFFFAOYSA-N

SMILES

CCCCNCCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Synonyms

1,3-dichloro-6-trifluoromethyl-9-phenanthryl-3-(n-butyl)aminopropanol
DCTFMP
desbutylhalofantrine
monodesbutylhalofantrine

Canonical SMILES

CCCCNCCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.